N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine
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Overview
Description
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and antiparasitic properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the benzimidazole ring. The final step involves the methylation of the benzimidazole nitrogen to yield the desired compound.
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine involves its interaction with molecular targets such as DNA and proteins. The compound can bind to DNA grooves, leading to DNA cleavage and subsequent cell death . Additionally, it may inhibit specific enzymes or proteins involved in cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with similar pharmacological activities.
1-methyl-1H-benzimidazole: A closely related compound with similar chemical properties.
Uniqueness
N-Methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]amine is unique due to its specific methylation pattern, which can influence its biological activity and chemical reactivity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
N-methyl-1-(1-methylbenzimidazol-2-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-11-7-10-12-8-5-3-4-6-9(8)13(10)2/h3-6,11H,7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXZCKSFAVXJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2N1C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50577439 |
Source
|
Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137898-62-5 |
Source
|
Record name | N-Methyl-1-(1-methyl-1H-benzimidazol-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50577439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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